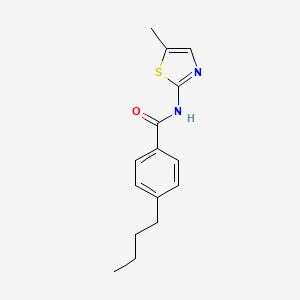

4-butyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(thiazol-2-yl) benzamide derivatives, including 4-butyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide, involves various chemical reactions aimed at introducing the desired functional groups into the benzamide and thiazole frameworks. These processes typically involve cyclization reactions, substitutions, and the introduction of alkyl groups. For example, compounds similar to this compound have been synthesized starting from suitable precursors through reactions like bromination, nucleophilic substitution, and amide bond formation (Yadav & Ballabh, 2020).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is typically characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray crystallography is also employed to determine the exact arrangement of atoms and to understand the molecular interactions within the crystal lattice. These studies reveal the presence of hydrogen bonding, π-π interactions, and other non-covalent interactions influencing the stability and properties of the compound (Sharma et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, contributing to their diverse biological effects .

Mode of Action

For instance, they can inhibit or activate enzymes, block or stimulate receptors, and bind to proteins, altering their function . The specific interactions depend on the structure of the thiazole derivative and the nature of its target.

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects . These effects can include antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Pharmacokinetics

Thiazole derivatives are known to have varying pharmacokinetic properties depending on their structure . These properties can influence the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

Thiazole derivatives are known to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in receptor signaling, and modifications to protein function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives

properties

IUPAC Name |

4-butyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-3-4-5-12-6-8-13(9-7-12)14(18)17-15-16-10-11(2)19-15/h6-10H,3-5H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJOESRJQCYFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)

![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)

![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)

![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)